4-Ethyl-3-(2-(furan-2-yl)ethyl)-1h-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a furan ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine typically involves multistep reactions starting from readily available precursors One common method involves the condensation of furan-2-carboxaldehyde with ethyl hydrazine to form an intermediate, which is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the reaction between furan-2-carboxaldehyde, ethyl hydrazine, and other reagents in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazole
- 3-(2-(Furan-2-yl)ethyl)-1H-pyrazol-5-amine
- 4-Ethyl-1H-pyrazol-5-amine
Uniqueness
4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine is unique due to the presence of both the furan and pyrazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-ethyl-5-[2-(furan-2-yl)ethyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-2-9-10(13-14-11(9)12)6-5-8-4-3-7-15-8/h3-4,7H,2,5-6H2,1H3,(H3,12,13,14) |
InChI Key |
RCQFUHSMHUWXBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)CCC2=CC=CO2 |
Origin of Product |
United States |
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